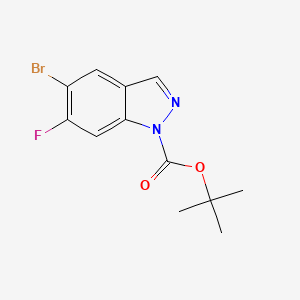

5-Bromo-1-Boc-6-fluoro-1H-indazole

描述

Structure

3D Structure

属性

分子式 |

C12H12BrFN2O2 |

|---|---|

分子量 |

315.14 g/mol |

IUPAC 名称 |

tert-butyl 5-bromo-6-fluoroindazole-1-carboxylate |

InChI |

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3 |

InChI 键 |

DIQAFIWUICXWOH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)F |

产品来源 |

United States |

Synthetic Methodologies for 5 Bromo 1 Boc 6 Fluoro 1h Indazole and Its Advanced Intermediates

Retrosynthetic Strategies for the 5-Bromo-1-Boc-6-fluoro-1H-indazole Scaffold

A logical retrosynthetic analysis of this compound begins with the removal of the N-Boc protecting group, a standard procedure in organic synthesis. This disconnection leads to the key intermediate, 5-bromo-6-fluoro-1H-indazole.

Further deconstruction of this intermediate involves two primary pathways based on the sequence of halogen introduction:

Bromination as the final step: This pathway involves the regioselective bromination of a pre-formed 6-fluoro-1H-indazole core at the C5 position.

Fluorination as the final step: This would entail the challenging regioselective fluorination of a 5-bromo-1H-indazole.

The first pathway is generally more synthetically feasible. The 6-fluoro-1H-indazole scaffold can then be retrosynthetically disconnected through the cleavage of the N-N bond, leading back to a suitably substituted fluorinated benzene (B151609) derivative. A plausible precursor would be a 2-amino-4-fluorobenzaldehyde or a related compound which can undergo cyclization to form the indazole ring.

This retrosynthetic approach is outlined below:

| Target Molecule / Intermediate | Precursor(s) |

| This compound | 5-bromo-6-fluoro-1H-indazole |

| 5-bromo-6-fluoro-1H-indazole | 6-fluoro-1H-indazole |

| 6-fluoro-1H-indazole | Fluorinated phenylhydrazine or related benzene derivative |

Synthesis of Fluoro-Substituted Indazole Core Structures

Several methods have been developed for the synthesis of the indazole ring system, many of which can be adapted for the preparation of 6-fluoro-1H-indazole. A common strategy involves the reaction of a hydrazine (B178648) with a carbonyl compound or a nitrile. For instance, the condensation of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine can yield the corresponding indazole.

Another powerful method is the intramolecular C-H amination of aminohydrazones. This reaction, often catalyzed by transition metals like palladium, allows for the formation of the N-N bond and subsequent cyclization to the indazole core. nih.gov The synthesis of 1H-indazoles from arylhydrazones through direct aryl C-H amination using an oxidant like [bis-(trifluoroacetoxy)iodo]benzene has also been reported. nih.gov

A specific example leading to a related fluoro-substituted indazole involves the cyclization of an intermediate derived from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. This precursor undergoes a series of transformations to build the pyrazole (B372694) ring fused to the fluorinated benzene ring. chemicalbook.com

| Starting Material | Reagents and Conditions | Product |

| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 1. DMF-DMA, pyrrolidine, 100 °C2. Raney nickel, hydrazine monohydrate, MeOH:THF, 0 °C to rt | 4-bromo-6-fluoro-1H-indole |

| 2-aminobenzonitriles | Organometallic reagents, then Cu(OAc)₂, O₂ | 1H-indazoles |

The direct and regioselective fluorination of a pre-formed indazole ring at the C6 position is a challenging transformation. Most synthetic routes to 6-fluoro-1H-indazole derivatives commence with starting materials that already contain the fluorine atom at the desired position on the benzene ring.

While methods for the direct fluorination of some heterocyclic systems exist, their application to the indazole core is not widely reported for the C6 position. For instance, electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for the fluorination of various organic molecules. ref.ac.ukwikipedia.org However, studies on the direct fluorination of indazoles have often shown reactivity at other positions, such as the C3 position. For example, the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been shown to be highly regioselective for the C3 position. organic-chemistry.org

Therefore, the most reliable and commonly employed strategy for the synthesis of 6-fluoro-1H-indazole involves the use of a fluorinated starting material, which then undergoes a cyclization reaction to form the indazole ring.

Bromination Protocols for the C5 Position of the Indazole Ring

Once the 6-fluoro-1H-indazole core is synthesized, the next key step is the regioselective introduction of a bromine atom at the C5 position.

Electrophilic aromatic substitution is a common method for the bromination of aromatic and heteroaromatic rings. For indazoles, N-bromosuccinimide (NBS) is a frequently used brominating agent. The regioselectivity of the bromination is influenced by the electronic properties of the indazole ring and the presence of substituents.

The fluorine atom at C6 is a deactivating group but an ortho, para-director. The pyrazole portion of the indazole ring also influences the electron density of the benzene ring. The interplay of these factors will determine the position of electrophilic attack. In a related case, the bromination of a 4-substituted 1H-indazole with NBS in DMF at 80 °C was found to be regioselective for the C7 position. nih.gov This suggests that careful optimization of reaction conditions (solvent, temperature, and brominating agent) is necessary to achieve the desired C5 bromination of 6-fluoro-1H-indazole.

| Substrate | Brominating Agent | Conditions | Major Product |

| 4-substituted 1H-indazole | NBS (1.1 equiv) | DMF, 80 °C | C7-bromo-4-substituted-1H-indazole |

| 4-substituted 1H-indazole | NBS (2 equiv) | DMF, 80 °C | 5,7-dibromo-4-substituted-1H-indazole |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄).

In the context of 5-bromo-6-fluoro-1H-indazole synthesis, a protecting group at the N1 position, such as the Boc group, could potentially act as a DMG. However, the Boc group is generally considered a weak DMG. Stronger directing groups are often required for efficient ortho-lithiation. Furthermore, a directing group at N1 would direct metalation to the C7 position. Directing metalation to the C5 position would require a directing group at either the C4 or C6 position.

Given the presence of the fluoro group at C6, a halogen-metal exchange followed by quenching with an electrophile is another possibility, although this would require a pre-brominated or iodinated precursor at the C5 position.

While DoM is a versatile tool, its application for the specific C5 bromination of a 6-fluoro-1H-indazole would require careful selection of a directing group and optimization of reaction conditions to overcome the inherent reactivity patterns of the indazole ring.

N1-Protection of the Indazole Nitrogen via tert-Butoxycarbonyl (Boc) Group Installation

The protection of the indazole nitrogen is a crucial step in multi-step syntheses, preventing unwanted side reactions and directing subsequent functionalization. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its stability under various conditions and its straightforward removal under acidic conditions. For indazoles, which possess two nitrogen atoms (N1 and N2), regioselective protection is a key challenge. The installation of the Boc group on the N1 position of 5-bromo-6-fluoro-1H-indazole is the final step in forming the target compound.

The efficient and selective N1-protection of the indazole ring with a Boc group is typically achieved by reacting the N-unsubstituted indazole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The optimization of this reaction depends on the careful selection of the base, solvent, and temperature to maximize the yield of the desired N1-isomer and minimize the formation of the N2-isomer and other byproducts.

Commonly employed conditions involve the use of a base to deprotonate the indazole nitrogen, thereby increasing its nucleophilicity towards (Boc)₂O. Bases such as 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), or sodium hydride (NaH) are frequently used. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) being preferred. A study on the Boc protection of 3-amino-5-bromo-1H-indazole utilized DMAP as a base in DCM, with the reaction initiated at a low temperature (0 °C or 273 K) and then allowed to warm to room temperature. nih.gov This procedure resulted in a good yield of the N1-protected product. nih.govthieme-connect.de The use of stronger bases like NaH in THF is also a viable option, often favoring N1-substitution. nih.gov

The reaction conditions are summarized in the interactive table below, showcasing typical parameters for the Boc-protection of indazole derivatives.

| Parameter | Condition A | Condition B | Role/Consideration |

|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the tert-Butoxycarbonyl group. |

| Base | 4-(Dimethylamino)pyridine (DMAP) | Sodium Hydride (NaH) | Deprotonates the indazole NH, increasing nucleophilicity. DMAP acts as a nucleophilic catalyst. NaH is a strong, non-nucleophilic base. |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants without interfering. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Low initial temperature to control reaction rate and selectivity, followed by warming to ensure completion. |

| Reaction Time | ~15 hours | Variable (typically shorter than DMAP) | Monitored by TLC or LC-MS for completion. |

Achieving high regioselectivity in the N-protection of indazoles is a significant synthetic challenge. The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form, which is a key factor driving the preference for substitution at the N1 position under thermodynamic control. nih.govnih.gov

The outcome of the protection reaction is influenced by several factors:

Thermodynamic vs. Kinetic Control: Reactions run under conditions that allow for equilibrium between the N1 and N2 products (thermodynamic control) typically favor the more stable N1-Boc-indazole. nih.gov In contrast, kinetically controlled conditions might yield mixtures or favor the N2 isomer depending on the accessibility of the nitrogen atoms.

Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position adjacent to the N1 atom, can sterically hinder the approach of the bulky Boc group, potentially increasing the proportion of the N2-protected isomer. nih.gov In the case of 5-bromo-6-fluoro-1H-indazole, the absence of a C7 substituent facilitates N1-protection.

Electronic Effects: The electronic nature of substituents on the benzene ring can influence the relative nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can affect the pKa of the N-H bond and the charge distribution in the indazole anion after deprotonation.

Reaction Conditions: The choice of base and solvent can influence the regioselectivity by affecting the nature of the indazole anion's ion pair. For instance, using sodium hydride (NaH) in THF can lead to a "tight ion pair" where the sodium cation coordinates with the N2 atom, directing the electrophile (Boc anhydride) to the N1 position. nih.govbeilstein-journals.org This effect can be particularly pronounced if a coordinating group is present at the C3 position. beilstein-journals.org

For 5-bromo-6-fluoro-1H-indazole, protection with (Boc)₂O under standard basic conditions (like DMAP/DCM or TEA/DCM) is expected to yield the N1-protected product, this compound, as the major isomer due to the greater thermodynamic stability of the 1H-indazole tautomer. nih.govnih.gov

Convergent and Linear Synthesis Pathways to this compound

The synthesis of the core 5-bromo-6-fluoro-1H-indazole structure can be approached through either linear or convergent strategies. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis involves the independent preparation of key fragments that are later combined.

A plausible linear synthesis for the precursor, 5-bromo-6-fluoro-1H-indazole, can be adapted from established methods for synthesizing substituted indazoles. One such route starts from a substituted toluene or aniline (B41778). For example, a pathway could begin with 4-bromo-2-fluoro-1-methylbenzene.

Nitration: The starting toluene is nitrated to introduce a nitro group, typically ortho to the methyl group, yielding 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Functionalization and Cyclization: The methyl group is then functionalized to facilitate cyclization. This can be achieved through reactions like the Davis-Beirut reaction, where the nitro-toluene reacts with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. chemicalbook.com

Reductive Cyclization: The resulting intermediate undergoes reductive cyclization. The nitro group is reduced to an amino group (e.g., using a reducing agent like iron in acetic acid or catalytic hydrogenation), which then spontaneously cyclizes onto the enamine moiety to form the indazole ring, yielding 5-bromo-6-fluoro-1H-indazole.

Boc Protection: The final step is the N1-protection with (Boc)₂O as described in section 2.4.

Another linear approach, based on a patent for the synthesis of the 5-bromo-4-fluoro isomer, would start from 4-fluoro-3-methylaniline. google.com This route involves:

Bromination: Selective bromination of the aniline derivative.

Diazotization and Cyclization: Conversion of the amino group to a diazonium salt, followed by intramolecular cyclization to form a protected indazole.

Deprotection: Removal of the temporary protecting group to yield the free indazole.

Boc Protection: Installation of the final Boc group.

Advances in Green Chemistry Approaches for Indazole Synthesis Relevant to this compound

Modern organic synthesis places a strong emphasis on sustainability and environmentally friendly methods. Several green chemistry approaches have been developed for the synthesis of indazoles, which could be applied to the preparation of 5-bromo-6-fluoro-1H-indazole to reduce environmental impact. nih.gov

Key green chemistry strategies include:

Use of Greener Solvents: Traditional syntheses often use hazardous chlorinated solvents like DCM or polar aprotic solvents like DMF. Green alternatives include performing reactions in ethanol (B145695), water, or polyethylene glycol (PEG). acs.orgrsc.org For example, the cyclization step to form the indazole ring could potentially be carried out in such solvents.

Catalytic Methods: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Copper oxide nanoparticles have been used as efficient heterogeneous catalysts for indazole synthesis in the green solvent PEG-400. acs.org Such catalysts can be recovered and reused, reducing waste and cost.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to lower energy consumption and often cleaner reactions with higher yields. ajrconline.org This technique could be applied to steps like the cyclization or C-N bond formation.

One-Pot Reactions: Designing a synthesis where multiple steps are performed in the same reaction vessel without isolating intermediates (a "one-pot" or "tandem" reaction) reduces solvent usage, purification steps, and waste generation.

Metal-Free Reactions: While metal catalysts (e.g., palladium, copper) are highly effective, they can pose environmental and toxicity concerns. Developing metal-free pathways, such as PIFA-mediated oxidative C–N bond formation or reactions under electrochemical conditions, represents a significant green advancement. nih.gov

Grinding Protocol (Mechanochemistry): Solid-state reactions induced by grinding, sometimes with a minimal amount of liquid (Liquid-Assisted Grinding), can eliminate the need for bulk solvents. A grinding protocol using ammonium chloride in ethanol has been reported for the synthesis of 1-H-indazoles, offering a milder, high-yield, and rapid method. samipubco.comsamipubco.com

By incorporating these principles, the synthesis of the 5-bromo-6-fluoro-1H-indazole precursor can be made more sustainable, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Advanced Functionalization of 5 Bromo 1 Boc 6 Fluoro 1h Indazole

Transformations of the Bromine Substituent at C5

The bromine atom at the C5 position serves as a valuable handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The C5-bromo group of 5-Bromo-1-Boc-6-fluoro-1H-indazole is amenable to these transformations, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indazole core and an organoboron reagent. libretexts.org This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. nih.govbeilstein-journals.org The reaction conditions are generally mild, making it compatible with the other functional groups present in the molecule. nih.gov For instance, the coupling of a bromo-indazole with an arylboronic acid would proceed under these conditions to yield the corresponding 5-aryl-indazole derivative. The choice of ligand and base can be crucial, especially when dealing with potentially inhibiting unprotected nitrogen-rich heterocycles. nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between the C5 position and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also serves as the solvent. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl moieties, which can be further functionalized. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a variety of amine substituents at the C5 position. This reaction involves a palladium catalyst with a specialized ligand, such as those from the biarylphosphine class, and a base. This transformation is a key method for synthesizing arylamines from aryl halides.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. nih.gov In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium, at low temperatures can induce a bromine-lithium exchange. This generates a highly reactive 5-lithio-indazole intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a diverse range of functional groups at the C5 position. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. A practical approach for bromoheterocycles with potentially acidic protons involves the use of a combination of i-PrMgCl and n-BuLi to facilitate the exchange under non-cryogenic conditions. nih.gov

Reactivity and Modifications at the Fluorine Substituent at C6 (e.g., SNAr reactions with activated nucleophiles)

The fluorine atom at the C6 position, while generally less reactive than the bromine at C5 in palladium-catalyzed couplings, can undergo nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-F bond towards SNAr is enhanced by the presence of the electron-withdrawing indazole ring system.

SNAr reactions on fluoroarenes typically proceed with strong nucleophiles and can be facilitated by electron-withdrawing groups ortho or para to the fluorine atom. mdpi.com In the case of this compound, various nucleophiles such as alkoxides, thiolates, and amines can potentially displace the fluoride (B91410) ion. These reactions are often carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures. The use of a strong base, such as KOH or NaH, is common to generate the active nucleophile in situ. mdpi.com This provides a pathway to introduce a different set of functional groups at the C6 position, complementary to the transformations possible at the C5 position.

Deprotection and Subsequent Functionalization of the N1-Boc Group

The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a protecting group, preventing side reactions at this nitrogen during the functionalization of the C5 and C6 positions. Its selective removal unveils the N1-H for further derivatization.

Selective Removal of the Boc Protecting Group

The Boc group is known for its lability under acidic conditions. acsgcipr.org It can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. acsgcipr.org These conditions are generally mild enough to leave other functional groups, such as the bromo and fluoro substituents, intact.

Alternatively, thermal deprotection methods have also been reported, which can offer selectivity in molecules with multiple Boc groups. nih.gov For certain heterocyclic systems, basic conditions can also be employed for Boc deprotection. For instance, NaBH₄ in ethanol (B145695) has been shown to selectively deprotect N-Boc imidazoles and pyrazoles. arkat-usa.org The choice of deprotection method can be critical to ensure the stability of the rest of the molecule. organic-chemistry.org

N-Alkylation, N-Arylation, and N-Acylation Reactions at N1

Following the removal of the Boc group, the resulting 5-Bromo-6-fluoro-1H-indazole can undergo a variety of N-functionalization reactions at the N1 position.

N-Alkylation can be achieved by treating the deprotected indazole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like THF or DMF. nih.gov The regioselectivity of indazole N-alkylation can be influenced by the reaction conditions, with N1-alkylation often being the thermodynamically favored product. nih.gov

N-Arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, with an aryl halide. beilstein-journals.org These methods provide access to N-aryl indazole derivatives.

N-Acylation is readily performed by reacting the deprotected indazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. This reaction typically proceeds with high regioselectivity to furnish the N1-acylated product. nih.gov

Functionalization at Other Positions of the Indazole Ring System

The presence of a bromine atom at the C5 position and a fluorine atom at the C6 position, along with the N1-Boc protecting group, significantly influences the electronic and steric properties of the indazole ring. This substitution pattern directs further functionalization to specific positions, enabling the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution (EAS) at C3 and C7

The indazole nucleus is susceptible to electrophilic attack. The electron-donating nature of the pyrazole (B372694) ring, moderated by the electron-withdrawing Boc group at N1, and the substituents on the benzene (B151609) ring, dictates the regioselectivity of electrophilic aromatic substitution (EAS). The C3 position of the indazole ring is generally the most nucleophilic and, therefore, a primary site for electrophilic attack.

While specific studies on this compound are limited, the functionalization of related indazole derivatives provides valuable insights. For instance, the halogenation of N-1 protected indazoles is a well-established method for introducing a handle for further cross-coupling reactions. chim.it Iodination at the C3 position of N-1 Boc protected indazoles has been reported, typically utilizing reagents like N-iodosuccinimide (NIS) in an appropriate solvent. chim.it It is anticipated that this compound would undergo similar C3-iodination.

The C7 position, being ortho to the N1-Boc group, is another potential site for electrophilic substitution, although it is generally less reactive than the C3 position. The electronic effects of the C5-bromo and C6-fluoro substituents would further deactivate the benzene ring towards EAS, making functionalization at C7 more challenging without directing group assistance.

Directed Metalation and Functionalization at Adjacent Positions

Directed metalation, particularly ortho-lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The N1-Boc group on the indazole ring can act as a directed metalating group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent.

In the case of this compound, the most likely position for directed metalation is C7. The N1-Boc group would direct the organolithium base to abstract the proton at the C7 position. The resulting 7-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Structure Activity Relationship Sar Perspectives and Molecular Design Principles for 5 Bromo 1 Boc 6 Fluoro 1h Indazole Derivatives

Stereoelectronic Effects of Bromine and Fluorine Substituents on Molecular Interactions

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the physical and chemical properties of a molecule. wikipedia.orgbeilstein-journals.org In the case of 5-Bromo-1-Boc-6-fluoro-1H-indazole, the halogen substituents at the C5 and C6 positions of the benzene (B151609) ring exert profound stereoelectronic effects that are critical for molecular recognition.

The fluorine atom at the C6 position is a small, highly electronegative atom. Its primary influence is through a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. acs.org This can impact the pKa of the indazole core and modulate the strength of interactions such as hydrogen bonds or π-stacking.

The bromine atom at the C5 position is larger and more polarizable than fluorine. nih.gov While it is also electron-withdrawing, its most significant contribution to intermolecular interactions is its ability to participate in halogen bonding. nih.gov A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (known as the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a protein's binding pocket. nih.gov The combination of the electron-withdrawing fluorine adjacent to the bromine can enhance the magnitude of bromine's σ-hole, potentially leading to stronger and more directional halogen bonds. These effects are anisotropic, meaning they are highly dependent on the direction of approach. acs.org

Table 1: Stereoelectronic Properties of Bromine and Fluorine Substituents

| Substituent | Position | Key Stereoelectronic Effects | Potential Impact on Molecular Interactions |

|---|---|---|---|

| Bromine | C5 | • Moderate inductive effect (-I)• High polarizability• Capable of forming halogen bonds (σ-hole donor) | • Modulates ring electronics• Provides a directional interaction point for binding to nucleophilic residues in a target protein |

Conformational Analysis and Tautomeric Considerations of the Indazole Scaffold and its N-Protected Forms

Indazole, a fused heterocyclic system of benzene and pyrazole (B372694), can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net Thermodynamic calculations and experimental observations have shown that the 1H-tautomer is generally the more stable and predominant form. nih.govnih.govnih.gov The tautomeric state can significantly influence the molecule's reactivity, physical properties, and biological activity. nih.gov

In this compound, the presence of the tert-butoxycarbonyl (Boc) group at the N1 position unequivocally locks the molecule into the 1H-tautomeric form. This eliminates the ambiguity of tautomerism, providing a fixed and defined vector for substituents and interactions originating from the pyrazole ring. The fused ring system of the N-protected indazole is nearly co-planar, which provides a rigid scaffold for the presentation of functional groups. nih.gov

Table 2: Tautomeric and Conformational Features

| Feature | Description | Significance for this compound |

|---|---|---|

| Tautomerism | Indazoles can exist as 1H and 2H tautomers. researchgate.net | The N1-Boc group prevents tautomerization, fixing the scaffold in the 1H-indazole form. |

| Conformation | The fused indazole ring system is largely planar. nih.gov | Provides a rigid core, which reduces the entropic penalty upon binding to a target. |

Influence of the N1-Boc Group on Molecular Recognition and Ligand Efficiency

The tert-butoxycarbonyl (Boc) group is frequently employed in organic synthesis as a protecting group for amines due to its stability and ease of removal under acidic conditions. organic-chemistry.orgresearchgate.net In the context of the SAR of the this compound derivative itself, the Boc group has a substantial impact on its molecular properties and potential for biological interactions.

Steric Hindrance: The Boc group is sterically demanding. Its bulk can be a critical determinant in molecular recognition, either by providing favorable van der Waals contacts in a large, hydrophobic pocket or by causing steric clashes that prevent binding.

Electronic Effects: As a carbamate, the Boc group is electron-withdrawing, which influences the electronic nature of the pyrazole ring.

Hydrogen Bond Acceptor: The carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov

Ligand Efficiency (LE): LE is a metric used in drug design to assess the binding affinity of a compound in relation to its size (typically measured by the number of heavy atoms). While the Boc group adds interaction points, it also significantly increases the molecular weight and size of the compound. For the molecule to be considered efficient, the binding contribution of the Boc group must be substantial enough to justify its size. nih.gov In many drug development scenarios, the Boc group is a placeholder for other functional groups or is removed in the final active compound. rsc.org

Rational Design Strategies for Expanding the Chemical Space around the this compound Core

Rational drug design involves the strategic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The this compound core offers several vectors for chemical modification to explore the surrounding chemical space.

Modification at C5: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be used to introduce a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, to probe for new interactions. researchgate.netresearchgate.net

Functionalization at C3: The C3 position of the indazole ring is another key site for modification. Directed ortho-metalation or lithiation, guided by the N1-Boc group, can generate a nucleophile at C3 that can react with various electrophiles to install new functional groups. researchgate.net

Substitution at C4 and C7: The available hydrogen atoms at the C4 and C7 positions on the benzene ring are potential sites for C-H activation/functionalization reactions, allowing for the introduction of further substituents to optimize interactions with a target. researchgate.net

Replacement of the N1-Boc Group: While the prompt focuses on the Boc-protected derivative, a common strategy would involve the deprotection of the N1 position followed by alkylation or arylation to introduce different substituents that can explore specific binding pockets. beilstein-journals.orgbeilstein-journals.org

Table 3: Potential Sites for Chemical Modification

| Position | Type of Modification | Potential New Functional Groups | Purpose |

|---|---|---|---|

| C5 (via Br) | Cross-coupling reactions | Aryls, heteroaryls, alkynes, amides | Explore hydrophobic pockets, introduce H-bond donors/acceptors |

| C3 | Lithiation followed by electrophilic quench | Alkyls, carbonyls, esters, amides | Introduce vectors to interact with different regions of the binding site |

| C4 / C7 | C-H functionalization | Halogens, alkyls, aryls | Fine-tune electronic properties and steric profile |

| N1 (after deprotection) | Alkylation / Arylation | Small alkyl chains, substituted benzyls, heterocycles | Target specific pockets, improve physicochemical properties |

Computational Approaches to Predict SAR and Optimize Molecular Design

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new, optimized molecules, saving time and resources. beilstein-journals.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.gov For indazole derivatives, a QSAR model could be built to predict the activity of newly designed analogues based on descriptors for their electronic, steric, and hydrophobic properties. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.net Docking studies of this compound derivatives into a target protein can help visualize key interactions (like the bromine halogen bond or carbonyl hydrogen bond) and suggest modifications to improve binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of the ligand-receptor complex over time. researchgate.net This method can assess the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the molecular interactions. rsc.orgnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This can be used to screen large virtual libraries for new, structurally diverse compounds that fit the model. beilstein-journals.org

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early-stage filtering helps to prioritize candidates with more drug-like properties. rsc.org

Table 4: Application of Computational Methods in Molecular Design

| Computational Method | Purpose for Indazole Derivatives |

|---|---|

| QSAR | Predict the biological activity of novel analogues based on their structural properties. nih.gov |

| Molecular Docking | Predict binding modes and affinities; rationalize SAR of existing compounds. researchgate.net |

| Molecular Dynamics | Assess the stability of protein-ligand interactions over time. researchgate.net |

| Pharmacophore Modeling | Identify key interaction features and screen for new scaffolds. beilstein-journals.org |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to select for drug-like candidates. rsc.org |

Advanced Spectroscopic and Theoretical Characterization of 5 Bromo 1 Boc 6 Fluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Bromo-1-Boc-6-fluoro-1H-indazole in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of the molecule's connectivity and the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the indazole core and the Boc protecting group would exhibit characteristic chemical shifts. The aromatic protons are expected to show distinct coupling patterns influenced by the adjacent bromo and fluoro substituents. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (around 1.6 ppm).

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the Boc group would resonate at a characteristic downfield shift (around 150 ppm). The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the halogen substituents and the electron-withdrawing nature of the Boc group.

Conformational studies, particularly regarding the orientation of the bulky Boc group relative to the indazole ring, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). These studies can reveal through-space interactions between the Boc protons and the protons on the indazole core, providing insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | ~8.1 | ~135 |

| H-4 | ~7.8 (d) | ~115 (d) |

| H-7 | ~7.9 (d) | ~125 (d) |

| C=O (Boc) | - | ~149 |

| C(CH₃)₃ (Boc) | - | ~85 |

| CH₃ (Boc) | ~1.7 (s) | ~28 |

Note: Predicted values are based on analogous structures and general substituent effects. Actual experimental values may vary. 'd' denotes a doublet, and 's' denotes a singlet.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. The molecular formula of the compound is C₁₂H₁₂BrFN₂O₂.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, providing a clear signature for the presence of a single bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. Under EI conditions, the molecule is expected to undergo characteristic fragmentation pathways. A prominent fragmentation would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion. Subsequent fragmentations could involve the loss of CO₂ from the Boc-related fragment or cleavage of the indazole ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity |

| [M]⁺ and [M+2]⁺ | Molecular ion |

| [M - 57]⁺ | Loss of tert-butyl radical |

| [M - 100]⁺ | Loss of isobutylene (B52900) from Boc group |

| [M - 101]⁺ | Loss of Boc radical |

| [C₇H₃BrFN₂]⁺ | Indazole core after loss of Boc group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds.

A strong absorption band in the region of 1720-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the Boc protecting group's carbonyl. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibrations of the indazole ring are expected in the 1300-1400 cm⁻¹ region. The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the bromo, fluoro, and Boc groups will cause shifts in the absorption bands compared to the unsubstituted indazole. The electronic transitions are typically of the π → π* and n → π* type.

Table 3: Characteristic Infrared Absorption Bands and Expected UV-Vis Absorption Maxima

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | C=O Stretch (Boc) | 1720 - 1750 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 2960 |

| IR | C-N Stretch | 1300 - 1400 |

| UV-Vis | π → π* Transitions | ~250 - 300 nm |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. For a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, crystal data confirms that the Boc protection occurs at the N1 position of the indazole ring. nih.gov It is expected that the same would be true for the title compound.

The crystal structure would reveal the planarity of the indazole ring system and the orientation of the substituents. Of particular interest is the conformation of the Boc group, which can influence crystal packing. The analysis of the crystal packing would also elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (if any adventitious water is present or through weak C-H···O/F interactions), and π-π stacking between the indazole rings. These non-covalent interactions are crucial in determining the solid-state properties of the material.

Computational Chemistry Applications

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular orbitals, and reactivity of molecules. DFT calculations can be employed to optimize the geometry of this compound and to calculate various electronic properties.

The calculated geometry can be compared with experimental data from X-ray crystallography to validate the computational model. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the kinetic stability of the molecule.

DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, in a study on novel indazole derivatives, DFT calculations were used to reveal that certain derivatives had the most substantial HOMO-LUMO energy gap. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents or in the solid state.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and mathematical approach to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are pivotal in medicinal chemistry and materials science for screening and designing novel compounds with desired characteristics, even before their synthesis. A typical QSPR model correlates calculated molecular descriptors with experimentally determined properties.

For a molecule like this compound, a QSPR model would aim to predict properties such as solubility, lipophilicity (logP), polar surface area, and melting point. The development of such a model involves calculating a wide array of molecular descriptors that encode structural, electronic, and topological features of the molecule.

Key Molecular Descriptors for Indazole Derivatives:

QSPR studies on related indazole structures have highlighted the importance of several classes of descriptors in predicting their properties and biological activities. nih.govaboutscience.eunih.gov These can be broadly categorized as:

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. They describe the size, shape, and degree of branching. For substituted indazoles, descriptors like connectivity indices (e.g., Chi indices) have been shown to be important in defining their activity. researchgate.net

Electronic Descriptors: These relate to the electron distribution in the molecule. The presence of the electronegative fluorine and bromine atoms, as well as the carbonyl group in the Boc substituent, significantly influences the electronic landscape of this compound. Descriptors such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) are critical.

Steric and 3D Descriptors: These descriptors, often used in 3D-QSAR models, account for the three-dimensional shape and bulk of the molecule. nih.gov The bulky tert-butoxycarbonyl (Boc) group at the N1 position, along with the bromine and fluorine atoms, imposes significant steric constraints that influence how the molecule interacts with its environment.

Predicted Physicochemical Properties:

Table 1: Computed Physicochemical Properties of 5-Bromo-6-fluoro-1H-indazole

| Property | Predicted Value | Method/Source |

| Molecular Weight | 215.02 g/mol | PubChem 2.2 |

| XLogP3 | 2.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |

| Exact Mass | 213.95419 Da | PubChem 2.2 |

| Topological Polar Surface Area | 28.7 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 10 | Cactvs 3.4.8.18 |

| Complexity | 155 | Cactvs 3.4.8.18 |

Data sourced from PubChem CID 46863923. nih.gov

The addition of the Boc group to the indazole nitrogen would significantly alter these properties. A QSPR model would predict an increase in the molecular weight, XLogP3 (a measure of lipophilicity), and steric bulk. The hydrogen bond donor count would become zero, and the hydrogen bond acceptor count would increase due to the two oxygen atoms in the Boc group. These changes have profound implications for the molecule's solubility, permeability, and potential biological interactions.

Building a QSPR Model:

To construct a predictive QSPR model for a series of indazole derivatives including this compound, the following steps would be undertaken:

Data Set Compilation: A dataset of indazole derivatives with experimentally measured properties of interest would be assembled.

Descriptor Calculation: A large number of molecular descriptors (topological, electronic, steric, etc.) would be calculated for each molecule in the dataset.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the property. nih.govresearchgate.net The model's predictive power would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, QSAR studies on indazole derivatives as inhibitors of certain enzymes have successfully used such approaches to identify key structural features responsible for their activity, providing a framework for the design of new, more potent compounds. nih.govaboutscience.eu

Applications in Pre Clinical Medicinal Chemistry Research and Chemical Biology

Role as a Privileged Scaffold in Target-Oriented Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of interacting with a variety of biological targets. nih.gov The indazole nucleus is a prime example of such a scaffold, appearing in numerous compounds with a wide array of pharmacological activities. nih.gov 5-Bromo-1-Boc-6-fluoro-1H-indazole serves as a highly functionalized and versatile building block for the synthesis of these target-oriented molecules.

The bromo and fluoro substituents on the benzene (B151609) portion of the indazole ring offer sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse chemical groups to probe interactions with a biological target. The Boc protecting group on the indazole nitrogen is crucial for controlling the regioselectivity of these reactions and can be easily removed under mild acidic conditions to allow for further derivatization at that position. nih.gov

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems. mdpi.com The development of such probes often begins with a hit compound identified from a screening campaign, which is then optimized to create a tool for studying a specific biological pathway. mdpi.com While specific examples of this compound being used directly as a chemical probe are not extensively documented in publicly available literature, its derivatives are prime candidates for such applications.

The functional groups on this compound allow for the attachment of reporter tags, such as fluorophores or biotin, which are essential for visualizing and isolating the molecular targets of the probe. The bromo group, for instance, can be a site for attaching linkers connected to these tags. By treating cells or tissues with a probe derived from this scaffold, researchers can identify the proteins and other biomolecules with which it interacts, thereby elucidating its mechanism of action and the biological pathways it modulates. mdpi.com

Design of Enzyme Inhibitors and Receptor Modulators Incorporating the this compound Moiety

The indazole scaffold is a common feature in many enzyme inhibitors and receptor modulators due to its ability to form key hydrogen bonding and aromatic interactions within protein binding sites. nih.gov The specific substitutions on this compound can be fine-tuned to enhance potency and selectivity for a particular target.

A notable example of a drug class where the indazole scaffold is prominent is in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The strategic derivatization of the this compound scaffold allows for the creation of libraries of compounds that can be screened against various kinases to identify potent and selective inhibitors. For instance, the synthesis of a series of 3-substituted 1H-indazoles led to the discovery of potent IDO1 enzyme inhibitors. nih.gov

| Compound Class | Target | Significance of the Indazole Moiety |

| Kinase Inhibitors | Various Kinases | The indazole core acts as a hinge-binding motif, crucial for occupying the ATP-binding site. |

| IDO1 Inhibitors | Indoleamine 2,3-dioxygenase 1 | The 1H-indazole ring and substitutions at the C3 position were found to be critical for potent inhibitory activity. nih.gov |

Exploration of Molecular Mechanisms of Action via Chemical Derivatization

Understanding the molecular mechanism of action of a drug candidate is a critical aspect of preclinical research. Chemical derivatization of a lead compound, such as one synthesized from this compound, is a powerful strategy to probe these mechanisms.

By systematically altering the substituents on the indazole ring, researchers can generate a series of analogs with varying biological activities. For instance, replacing the bromo group with different halogens or other functional groups can reveal which interactions are most critical for target engagement. Similarly, modifying the group attached to the indazole nitrogen after deprotection of the Boc group can provide insights into the role of this part of the molecule in binding and activity.

These structure-activity relationship (SAR) studies, enabled by the versatility of the this compound scaffold, are instrumental in building a detailed model of how a compound interacts with its biological target at the molecular level.

Scaffold Hopping and Lead Optimization Strategies Based on the Indazole Core

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or a more favorable intellectual property position. nih.govsemanticscholar.org This involves replacing the central core of a known active compound with a different, often bioisosteric, scaffold while retaining key binding interactions. nih.gov

The indazole ring system itself can be the result of a scaffold hopping exercise, or it can serve as the starting point for further hopping. For example, researchers might replace an indole (B1671886) core in a known inhibitor with an indazole to improve its properties. rsc.org The this compound scaffold is particularly well-suited for this approach. Its multiple points of diversification allow for the creation of a wide range of analogs that can be evaluated for their potential as new lead compounds.

In lead optimization, the goal is to refine the structure of a promising lead compound to improve its drug-like properties. The functional handles on this compound provide the necessary tools for this fine-tuning process. For instance, the fluorine atom can be strategically positioned to block metabolic hotspots, thereby increasing the compound's half-life in the body. The bromo group can be replaced with moieties that enhance solubility or cell permeability.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways

A common strategy for creating the indazole core involves the cyclization of hydrazines with appropriately substituted benzaldehydes or benzonitriles. nih.gov Improving upon these methods could involve the use of novel catalysts to lower reaction temperatures and shorten reaction times. Additionally, exploring alternative starting materials that are more commercially accessible or can be synthesized via greener pathways will be a key area of investigation.

Table 1: Comparison of Synthetic Strategies for Halogenated Indazoles

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 3-Fluoro-2-methylaniline (B146951) | Bromination, Ring Closure, Deprotection | Good yield, suitable for large-scale production. google.com | Multi-step process. google.com |

| 5-Bromo-2-fluorobenzaldehyde | Reaction with hydrazine (B178648) | Direct formation of the indazole core. | May require harsh reflux conditions. |

| 5-Bromo-2-fluorobenzonitrile (B68940) | Reaction with hydrazine hydrate (B1144303) | High yield after recrystallization. nih.gov | Requires heating in a sealed tube. nih.gov |

Integration with Fragment-Based Drug Discovery and DNA-Encoded Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying lead compounds. nih.govnih.gov This approach screens low molecular weight fragments for binding to a biological target, and promising hits are then optimized and grown into more potent molecules. nih.govnih.gov The rigid, bicyclic core of 5-Bromo-1-Boc-6-fluoro-1H-indazole makes it an ideal scaffold for inclusion in fragment libraries. The bromine and fluorine atoms, along with the Boc-protected nitrogen, provide distinct vectors for chemical elaboration and optimization. rsc.org

DNA-encoded libraries (DELs) represent another cutting-edge technology where this compound could find significant application. nih.gov In DEL technology, large libraries of compounds are synthesized with each molecule attached to a unique DNA tag that encodes its chemical structure. nih.gov The amenability of this compound to various coupling reactions makes it a valuable building block for the creation of diverse and complex DELs. The development of DNA-compatible reaction conditions for the derivatization of this scaffold will be crucial for its successful integration into this platform.

Exploration of New Chemical Reactivity Profiles for Broadening Derivatization

The bromine atom at the 5-position of the indazole ring is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Stille reactions. researchgate.net Future research will likely focus on exploring and expanding the repertoire of reactions that can be performed at this position, as well as at other positions on the indazole core. This will enable the synthesis of a broader and more diverse range of analogs with unique pharmacological properties.

Advanced Computational Methodologies for Predictive Chemistry and Virtual Screening

Computational chemistry and virtual screening are becoming indispensable tools in modern drug discovery. nih.govnih.gov These methods can be used to predict the binding affinity of molecules to a target protein, assess their ADME (absorption, distribution, metabolism, and excretion) properties, and guide the design of new compounds with improved activity and selectivity. nih.govnih.gov

For this compound, computational studies can be employed to:

Predict the binding modes of its derivatives with various biological targets.

Identify key structure-activity relationships (SAR) to guide the optimization of lead compounds.

Virtually screen large libraries of virtual compounds based on this scaffold to identify promising candidates for synthesis and biological evaluation.

The use of advanced machine learning and artificial intelligence algorithms will further enhance the predictive power of these computational models, accelerating the discovery of new drug candidates. nih.govnih.gov

Sustainable and Scalable Production of this compound and its Analogs

As the demand for this compound and its derivatives grows, the development of sustainable and scalable manufacturing processes becomes increasingly important. This includes the use of greener solvents, minimizing waste generation, and developing catalytic methods that reduce the need for stoichiometric reagents.

Future research in this area may focus on:

Continuous flow chemistry: This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and mild reaction conditions, reducing the environmental impact of chemical synthesis.

Process optimization: Systematically optimizing reaction parameters such as temperature, pressure, and catalyst loading can lead to significant improvements in yield and efficiency, making the production process more economically viable and environmentally friendly. google.com

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a key building block for the development of new medicines and materials.

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-1-Boc-6-fluoro-1H-indazole?

- Methodological Answer : The synthesis typically involves sequential halogenation, Boc protection, and cyclization. A feasible route starts with fluorination of a substituted aniline precursor, followed by bromination at the 5-position. The Boc group (tert-butoxycarbonyl) is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane (DCM) under anhydrous conditions. Cyclization to form the indazole core is achieved via palladium-catalyzed cross-coupling or copper-mediated reactions, as seen in analogous indazole syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>98%).

- Spectroscopy : Confirm structure via - and -NMR, focusing on characteristic peaks (e.g., Boc group: δ ~1.3 ppm for tert-butyl, ~150 ppm for carbonyl).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHBrFNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Q. What solvents and conditions are optimal for storing and handling this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (N or Ar). Use anhydrous DMSO or DMF for dissolution to prevent Boc group hydrolysis. Avoid protic solvents (e.g., water, methanol) unless under controlled acidic conditions (e.g., TFA for deprotection) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing.

- Refinement : Use SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for Br and F atoms. Validate with Mercury CSD for packing analysis and void visualization .

- Example : A recent study on 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde achieved R = 0.039 using SHELXL, confirming halogen positioning via electron density maps .

Q. What strategies mitigate contradictory bioactivity data (e.g., IC variability) in enzyme inhibition assays?

- Methodological Answer :

-

Assay Optimization : Standardize conditions (pH, temperature, ATP concentration for kinase assays).

-

Structural Confirmation : Verify substituent positions via NMR/X-ray to rule out regioisomer interference.

-

Purity Checks : Use LC-MS to detect trace impurities (e.g., de-Boc byproducts) that may skew results.

-

Comparative Analysis : Cross-reference with structurally similar compounds (Table 1) to identify substituent-dependent trends .

Table 1 : Comparative IC Values for Indazole Derivatives

Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic sites (e.g., C3 for electrophilic attack).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., indazole N1 vs. Boc-protected N1).

- Case Study : For this compound, MEP analysis shows reduced electron density at N1 due to Boc protection, directing substitutions to C3 or C7 .

Q. What are the challenges in deprotecting the Boc group under varying conditions?

- Methodological Answer :

- Acidic Hydrolysis : Use TFA:DCM (1:1) at 0°C for 1–2 hours to minimize side reactions (e.g., indazole ring decomposition).

- Thermal Stability : Avoid prolonged heating (>50°C) to prevent tert-butyl cation formation.

- Monitoring : Track deprotection via TLC (R shift) or in-situ IR (loss of Boc carbonyl peak at ~1750 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。